molecular formula C9H13N3 B087328 1-(4-Pyridyl)piperazine CAS No. 1008-91-9

1-(4-Pyridyl)piperazine

Cat. No.: B087328
CAS No.: 1008-91-9
M. Wt: 163.22 g/mol
InChI Key: OQZBAQXTXNIPRA-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring bonded to a pyridine ring at the 4-position. This compound is known for its versatility and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

1-(4-Pyridyl)piperazine is an active structural component that is used as a building block to prepare various medicinally important active molecules It’s known to interact with inorganic ions or metal chloride in a hydrochloric acid medium .

Mode of Action

The mode of action of this compound involves the formation of new salts through self-assembly with inorganic ions or metal chloride . This process leads to the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures . The compound forms extensive intermolecular interactions, ranging from strong X–H···Y (X=O, N; Y=Cl, O) hydrogen bonds to weak C–H···M (M=O, Cl) interactions .

Biochemical Pathways

The compound’s interaction with inorganic ions or metal chloride can induce the formation of diverse supramolecular architectures . This suggests that the compound may influence various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability.

Result of Action

The compound’s ability to form diverse architectures through self-assembly with inorganic ions or metal chloride suggests that it may have a wide range of potential effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s self-assembly with inorganic ions or metal chloride occurs in a hydrochloric acid medium . Additionally, the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.

Biochemical Analysis

Biochemical Properties

1-(4-Pyridyl)piperazine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of Nocathiacin I analogs for antibacterial studies . The compound’s interactions with these biomolecules often involve hydrogen bonding and electrostatic interactions, which are essential for the formation of stable complexes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA (γ-aminobutyric acid) receptors can modulate neurotransmission, leading to changes in cellular activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist at specific receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For instance, its binding to acetylcholine receptors can inhibit acetylcholinesterase, affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with various anions, which can affect its crystallization and stability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, in dogs and cats, single oral doses of 110 mg/kg can cause slight adverse reactions, while doses of 800 mg/kg can lead to neurotoxic symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines and pyridines, which are often used as intermediates in pharmaceutical synthesis .

Scientific Research Applications

1-(Pyridin-4-yl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)piperazine
  • 1-(3-Fluoro-2-pyridinyl)piperazine
  • 4-Piperazinopyridine

Comparison: 1-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which distinguishes it from other piperazine derivatives. While similar compounds may share structural features, their pharmacological profiles and applications can vary significantly .

Properties

IUPAC Name

1-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZBAQXTXNIPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143520
Record name 1-(4-Pyridyl)piperazine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-91-9
Record name 1-(4-Pyridyl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridyl)piperazine
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Record name 1-(4-Pyridyl)piperazine
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Record name 1-(4-pyridyl)piperazine
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Synthesis routes and methods I

Procedure details

A mixture of piperazine (67.0 g, 0.78 mol) and 4-chloropyridine (26.1 g, 0.23 mol) in xylene (520 ml) was heated at reflux for 20hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness to give 5.96 g of the title compound as a solid; m.p. 132°-136° C.; NMR(CDCl3) δ1.8(s,1H), 2.9(m,4H), 3.2(m,4H), 6.6(m,2H), 8.2(m,2H).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromopyridine hydrochloride (2.25 g, 11.61 mmol) and piparazine (5 g, 58.05 mmol) were dissolved in 10 mL of absolute ethanol and replaced into a sealed tube. It was kept in 95° C. oil bath for 5 hours and allowed to stand at room temperature for one over night. The white precipitate was filtered off, washed with a small amount of cold ethanol, and the filtrate was concentrated in vacuo to obtain 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt with a contamination of unreacted piperazine. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=2.95 (m, 4H), 3.36 (t, 4H), 6.82 (2H, aromatic), 8.10 (2H, aromatic). The obtained 1-[4-pyridyl]piperazine hydrobromide hydrochloride salt (1.0 g) was dissolved in 50 mL of 3N sodium hydroxide aqueous solution and stirred at room temperature for 15 minutes. The product was extracted with ethyl acetate (50 mL×3) and the combined ethyl acetate layer was washed with brine (50 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo to obtain 450 mg of 1-[4-pyridyl]piperazine in 77% yield. MS m/z M+H=165. H1 -NMR (in CDCl3) δ=3.00 (m, 4H), 3.30 (t, 4H), 6.65 (2H, aromatic), 8.25 (2H, aromatic). Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-[4-pyridyl]piperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-[4-pyridyl]piperazine (999 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.2 g, 1.13 mmol) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Name
1-[4-pyridyl]piperazine hydrobromide hydrochloride salt
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To piperazine (3.6 g) dissolved at 110° C. was added 4-bromopyridine (1.0 g) and the mixture was stirred at 140-150° C. for 1 hr. The reaction mixture was poured into water and extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (0.64 g) as a pale-yellow solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable conformation of 1-(4-Pyridyl)piperazine?

A1: Both experimental and theoretical studies, including FT-IR, Raman spectroscopy, and density functional theory calculations (B3LYP/6-31G(d)), indicate that the equatorial-equatorial (e-e) isomer is the most stable form of this compound. [, ]

Q2: How does the structure of this compound influence its coordination to metals?

A2: this compound acts as a bridging ligand through its pyridyl and piperazine nitrogen atoms. This bridging ability allows it to form dinuclear complexes with metal centers. For instance, it reacts with a Vitamin B12 model, (py)Co(DH)2Cl (DH = monoanion of dimethylglyoxime), to form dinuclear complexes where the pyridyl nitrogen of this compound coordinates to the cobalt center. []

Q3: How does the solvent environment affect the conformational equilibrium of this compound?

A3: NMR studies, including 1H, 13C, DEPT, COSY, HETCOR, and INADEQUATE experiments, reveal that both the molecular geometry and the ratio of stable conformers of this compound change depending on the solvent used. This suggests that solvent interactions significantly influence the conformational preferences of the molecule. []

Q4: Can this compound enhance signal intensity in mass spectrometry applications?

A4: Yes, when used as a derivatizing agent for peptide carboxyl groups, this compound, along with its derivatives like 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, can significantly enhance signal intensity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This improvement is particularly noticeable for peptides with low molecular weight and high isoelectric points. []

Q5: What unique spectroscopic behavior is observed in platinum complexes of this compound?

A5: In [Pt(4-Xpy)4]Cl2 salts, where 4-Xpy represents various 4-substituted pyridines including this compound, a significant downfield shift in the 1H NMR signals for the pyridyl H2/6 protons is observed in CDCl3. This downfield shift, attributed to the presence of strong ion pairs between [Pt(4-Xpy)4]2+ and 2Cl– stabilized by multiple C-H···Cl contacts, highlights the influence of non-covalent interactions on the spectroscopic properties of these complexes. []

Q6: What is the significance of studying the hydrogen bonding networks in this compound?

A6: Research has explored the impact of anionic geometries on the hydrogen bonding networks formed by this compound. [] Understanding these interactions is crucial as hydrogen bonding plays a vital role in molecular recognition, crystal packing, and potentially influences the compound's biological activity and interactions.

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